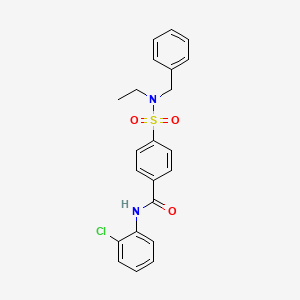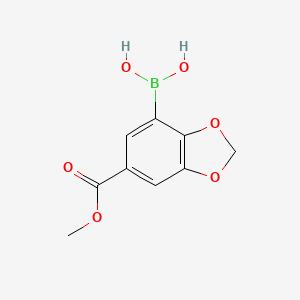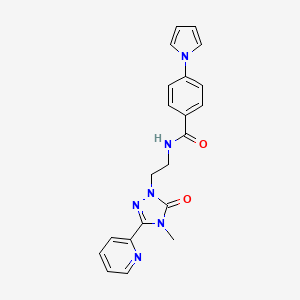
3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as DIAD, is a chemical compound that has gained significant attention in scientific research. It is a photoinitiator that is commonly used in polymer chemistry and has been found to have unique properties that make it a valuable tool in various fields of study. In
科学的研究の応用
- Photodynamic Therapy (PDT) PDT is a non-invasive cancer treatment that utilizes light-sensitive compounds to selectively destroy cancer cells. The strong absorption and high fluorescence quantum yield of this compound make it a potential candidate for PDT applications. Researchers are exploring its use in targeted cancer therapy.
- Biological Imaging Due to its strong emission properties and enhanced water solubility, this compound holds promise for bioorthogonal chemistry. Bioorthogonal reactions allow specific labeling of biomolecules in living systems without interfering with native biological processes. In imaging applications, it could help visualize cellular structures and protein interactions.
- The tert-butyl groups in the structure contribute to antioxidant activity. Researchers are investigating its potential as a free radical scavenger, which could have implications in preventing oxidative stress-related diseases .
- Incorporating this compound into polymers can enhance their stability and resistance to UV degradation. It acts as a UV absorber, protecting the polymer matrix from photochemical damage .
- Its unique structure and properties make it interesting for materials science applications. Researchers are exploring its use in designing novel materials, such as luminescent polymers or functional coatings .
Antioxidant Properties
Polymer Stabilization
Materials Science
Organic Synthesis
特性
IUPAC Name |
3-[1-(3,5-ditert-butylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-20(2,3)14-7-13(8-15(9-14)21(4,5)6)18(26)23-11-16(12-23)24-17(25)10-22-19(24)27/h7-9,16H,10-12H2,1-6H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFBHOPDHGACA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)

![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)


![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)
![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2366047.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)